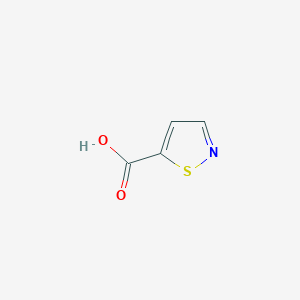

Isothiazole-5-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of isothiazole-5-carboxylic acid derivatives has been explored through various methods, including regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole. This process involves the lithiation of the 5-position of 3-(benzyloxy)isothiazole, allowing for the introduction of various functional groups, demonstrating the compound's versatility as a precursor for further chemical synthesis (Bunch, Krogsgaard‐Larsen, & Madsen, 2002).

Molecular Structure Analysis

This compound's molecular structure is characterized by the presence of a five-membered isothiazole ring containing both sulfur and nitrogen atoms, along with a carboxylic acid group attached to the 5-position of the ring. This structure is foundational for its reactivity and the ability to undergo various chemical transformations.

Chemical Reactions and Properties

Chemical reactions involving this compound often exploit its reactive sites, such as the carboxylic acid functionality and the heteroatoms in the isothiazole ring. For instance, studies have described the preparation of derivatives through reactions such as ruthenium-catalyzed synthesis, highlighting the compound's utility in building peptidomimetics or biologically active compounds (Ferrini et al., 2015).

Scientific Research Applications

Synthesis and Derivative Formation : Naito et al. (1968) detailed the synthesis of various isothiazole derivatives, including methods for halogenation and hydrolysis to produce compounds like 5-bromo-3-phenylisothiazole-4-carboxylic acid, which were further converted into other derivatives through oxidation and sulfonation processes (Naito, Nakagawa, & Takahashi, 1968).

Physicochemical Properties : Naito (1968) investigated the mass spectra of various 3-phenylisothiazoles, revealing important insights into their molecular structure and fragmentation patterns, which are crucial for understanding their chemical behavior (Naito, 1968).

Biological Activity : Kletskov et al. (2018) synthesized derivatives of comenic acid containing isoxazole and isothiazole moieties. These compounds, when used with the antitumor drug Temobel, exhibited a synergistic effect, suggesting potential in cancer chemotherapy (Kletskov et al., 2018).

Methodological Innovations : Bunch et al. (2002) reported a novel approach for the regioselective lithiation of isothiazoles, expanding the possibilities for synthesizing diverse derivatives, including thioibotenic acid (Bunch, Krogsgaard-Larsen, & Madsen, 2002).

Pharmacological Activity : Regiec et al. (2006) studied the synthesis and biological investigation of amide and ester derivatives of 5‐(4‐chlorobenzoyl)amino‐3‐methyl‐4‐isothiazolecarboxylic acid, revealing significant anti‐inflammatory activity in specific tests (Regiec et al., 2006).

Structural Studies : Béringer et al. (1966) focused on synthesizing 3-phenylisothiazole-5-carboxylic acid to explore the properties of aromatic sulfur as a ligand atom, highlighting the compound's structural aspects (Béringer, Prijs, & Erlenmeyer, 1966).

Mechanism of Action

Target of Action

Isothiazole-5-carboxylic acid derivatives have been found to exhibit significant activity against the enzyme xanthine oxidase . In particular, they might act at the same target as the oxysterol binding protein (PcORP1) of oxathiapiprolin . This protein plays a crucial role in the life cycle of oomycetes, a group of filamentous eukaryotic microorganisms that attack a large number of plants .

Mode of Action

The mode of action of this compound derivatives involves their interaction with the oxysterol binding protein (PcORP1). This interaction has been validated by cross-resistance and molecular docking studies . The compound’s interaction with its target leads to changes in the enzyme’s activity, thereby affecting the organism’s metabolic processes .

Biochemical Pathways

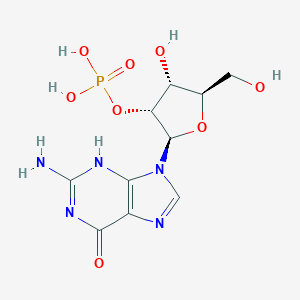

This compound derivatives affect the biochemical pathways associated with the metabolism of purines. They inhibit the enzyme xanthine oxidase, which catalyzes the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . This inhibition disrupts the normal functioning of these pathways, leading to downstream effects on the organism’s metabolism .

Pharmacokinetics

The hydrolysis characteristics of a novel 3,4-dichloroisothiazole based fungicide, a related compound, have been investigated under different conditions (ph and temperature) using ultra-performance liquid chromatography (uplc) and quadrupole time-of-flight (q-tof) .

Result of Action

The result of the action of this compound derivatives is the inhibition of xanthine oxidase activity, which leads to a disruption in the metabolism of purines . This disruption can have significant molecular and cellular effects, including the induction of systemic acquired resistance (SAR) in plants .

Action Environment

The action of this compound derivatives can be influenced by environmental factors such as pH and temperature . These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized in the environment .

Safety and Hazards

properties

IUPAC Name |

1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYXPOOZYZHPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409455 | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10271-85-9 | |

| Record name | 5-Isothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10271-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

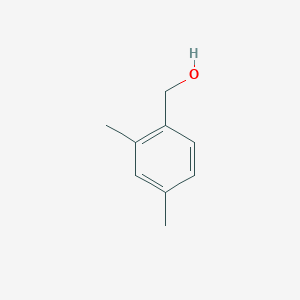

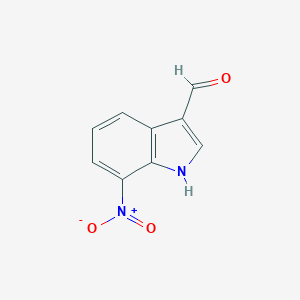

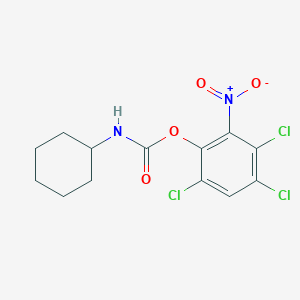

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Isothiazole-5-carboxylic acid derivatives described in the research?

A1: The research primarily focuses on utilizing this compound derivatives for controlling animal parasites, particularly arthropods and insects. One study describes a combination of a known this compound derivative, 3,4-dichloro-isothiazole-5-carboxylic acid - (2-cyano-anilide), with other known insecticidal active ingredients for enhanced parasite control. []

Q2: Can you elaborate on the synthesis of this compound derivatives discussed in the research?

A2: One of the papers details the synthesis of various 3-Phenyl-5-alkylthioisothiazole-4-carbonitriles and 3-Phenylthieno(3,2-d)isothiazoles, which are derivatives of this compound. The synthesis involves oxidizing alkyl 3-amino-4-cyano-3-phenylpropenedithioates, obtained by alkylating the condensation product of 3-amino-3-phenylpropenenitrile and carbon disulfide. This process leads to the formation of the desired this compound derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)